Acetylsulfamethoxazole
Acetylsulfamethoxazole
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
N4-Acetylsulfamethoxazole, also known as gantanol or N-acetylsulfisomezole, belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. N4-Acetylsulfamethoxazole is considered to be a practically insoluble (in water) and relatively neutral molecule. N4-Acetylsulfamethoxazole has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. N4-Acetylsulfamethoxazole can be biosynthesized from sulfamethoxazole and sulfanilamide.
N-acetylsulfamethoxazole is a sulfonamide compound having a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a member of isoxazoles and a sulfonamide. It derives from a sulfamethoxazole and a sulfanilamide.
N4-Acetylsulfamethoxazole, also known as gantanol or N-acetylsulfisomezole, belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. N4-Acetylsulfamethoxazole is considered to be a practically insoluble (in water) and relatively neutral molecule. N4-Acetylsulfamethoxazole has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. N4-Acetylsulfamethoxazole can be biosynthesized from sulfamethoxazole and sulfanilamide.
N-acetylsulfamethoxazole is a sulfonamide compound having a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a member of isoxazoles and a sulfonamide. It derives from a sulfamethoxazole and a sulfanilamide.
Brand Name:
Vulcanchem
CAS No.:
21312-10-7
VCID:
VC20811927
InChI:
InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15)
SMILES:
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Molecular Formula:
C12H13N3O4S
Molecular Weight:
295.32 g/mol
Acetylsulfamethoxazole
CAS No.: 21312-10-7
Cat. No.: VC20811927
Molecular Formula: C12H13N3O4S
Molecular Weight: 295.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. N4-Acetylsulfamethoxazole, also known as gantanol or N-acetylsulfisomezole, belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. N4-Acetylsulfamethoxazole is considered to be a practically insoluble (in water) and relatively neutral molecule. N4-Acetylsulfamethoxazole has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. N4-Acetylsulfamethoxazole can be biosynthesized from sulfamethoxazole and sulfanilamide. N-acetylsulfamethoxazole is a sulfonamide compound having a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a member of isoxazoles and a sulfonamide. It derives from a sulfamethoxazole and a sulfanilamide. |
|---|---|
| CAS No. | 21312-10-7 |
| Molecular Formula | C12H13N3O4S |
| Molecular Weight | 295.32 g/mol |
| IUPAC Name | N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15) |
| Standard InChI Key | GXPIUNZCALHVBA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
| Canonical SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
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